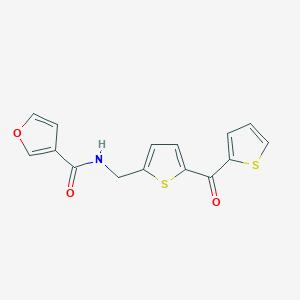

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c17-14(12-2-1-7-20-12)13-4-3-11(21-13)8-16-15(18)10-5-6-19-9-10/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBWTJCESFKZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a thiophene-based analog. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .

Mode of Action

For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug. Another derivative, articaine, is used as a voltage-gated sodium channel blocker and dental anesthetic.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways related to their pharmacological properties.

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound notable for its unique structural features, including thiophene and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (FIH-1), which can influence cellular responses under hypoxic conditions. This article provides an overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene rings : Five-membered rings containing sulfur.

- Carboxamide group : A functional group that enhances solubility and biological activity.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylfuran-2-carboxylic acid | Contains a furan ring with a carboxylic acid | Simpler structure, lacks thiophene components |

| Thiophene-2-carboxylic acid | Thiophene ring with a carboxylic acid group | No furan component; focuses on thiophene reactivity |

| N-(Furan-2-carbonyl)-L-alanine | Furan ring linked to an amino acid | Incorporates amino acid functionality, differing biological activity |

Inhibition of Hypoxia-Inducible Factors

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide has been studied for its ability to inhibit FIH-1. This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which are critical in cellular adaptation to low oxygen levels. Increased HIF levels can enhance tumor growth and survival in hypoxic environments, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives related to thiophene and furan have shown promising results against various pathogens:

- Minimum Inhibitory Concentration (MIC) values were assessed for different derivatives, revealing effective antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study involving several thiophene derivatives:

- Compound 13 demonstrated potent DNA gyrase inhibitory activity with an IC50 of 31.64 μM.

- The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Antioxidant and Antitumor Activity

The compound's structural features suggest potential antioxidant properties. Thiophene derivatives have been linked to antitumor activities through mechanisms that involve the modulation of oxidative stress pathways . Specifically, studies have indicated that certain thiophene derivatives can act as lead compounds in drug discovery for anticancer agents.

Quantum Chemical Investigations

Recent studies employing density functional theory (DFT) have explored the electronic properties of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide. These investigations provide insights into the compound's reactivity and interaction with biological targets, supporting its potential therapeutic applications .

Summary of Biological Activities

The following table summarizes the biological activities associated with N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide:

Comparison with Similar Compounds

Thiophene-Furan Hybrids

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Structure : Replaces the furan-3-carboxamide with a nitro-substituted phenyl group.

- Synthesis : Prepared via acetonitrile reflux of 2-thiophenecarbonyl chloride and 2-nitroaniline.

- Key Difference : The nitro group introduces strong electron-withdrawing effects, altering electronic density and intermolecular interactions (e.g., C–H···O/S contacts vs. classical H-bonds in the target compound) .

- N-(4-(Diethylamino)phenyl)-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (): Structure: Features a diethylamino phenyl group and a thiophene-ethyl side chain. Synthesis: Uses HBTU/DIPEA-mediated coupling with extended reaction time (3 days).

Nitro-Substituted Analogues

Physicochemical Properties

Key Observations :

- The target compound’s lack of polar nitro or amino groups may improve lipophilicity compared to nitro-substituted analogues .

- Melting points vary significantly; the diethylamino derivative’s lower melting point (89.9–91.5°C) suggests reduced crystallinity compared to nitro-substituted compounds (>200°C) .

Crystallographic and Spectroscopic Comparisons

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the thiophene and benzene rings form dihedral angles of 8.5–13.5°, whereas its furan analogue (N-(2-nitrophenyl)furan-2-carboxamide) shows a smaller angle (9.7°). This suggests the target compound’s thiophene-thiophene linkage may adopt a more coplanar conformation, enhancing conjugation .

- NMR Shifts : Thiophene carbonyl groups in analogues () exhibit ¹³C NMR shifts at ~160–165 ppm, while furan carboxamides resonate at ~155–160 ppm. The target compound’s combined motifs may produce intermediate shifts, reflecting hybrid electronic effects .

Preparation Methods

Route 1: Sequential Acylation and Amidation

This two-step approach, adapted from anti-norovirus agent syntheses, involves:

- Thiophene-2-carbonyl chloride preparation : Thiophene-2-carboxylic acid (1.12 mmol) reacts with oxalyl chloride in dichloromethane (CH₂Cl₂) under nitrogen, yielding the acyl chloride intermediate.

- Amide coupling : The acyl chloride reacts with (5-aminomethylthiophen-2-yl)furan-3-carboxamide in CH₂Cl₂ using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as catalysts.

Reaction Conditions

Route 2: One-Pot Cyclization and Functionalization

A patent-derived method employs cyclization agents to assemble the thiophene core:

- Diethyl 1-formyl-2-diethoxymethylsuccinate treatment with phosphorus pentasulfide (P₄S₁₀) in toluene under reflux forms the thiophene dicarboxylate skeleton.

- Hydrolysis and decarboxylation : The ester groups are cleaved using aqueous NaOH, followed by acidification to yield thiophene-2-carboxylic acid.

- Amidation : Furan-3-carboxylic acid is activated with EDC·HCl/DMAP and coupled to the aminomethyl-thiophene intermediate.

Key Parameters

- Cyclization agent: P₄S₁₀ (100% stoichiometric excess)

- Solvent: Dry toluene

- Temperature: 110–120°C (reflux)

- Yield: 42–58% after distillation.

Optimization Strategies and Challenges

Catalyst Selection

Solvent Effects

Byproduct Mitigation

- Unreacted acyl chloride : Quenching with ice water prevents polymerization.

- Diastereomers : Chiral HPLC resolves enantiomers when using racemic intermediates.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

- Elemental analysis : <0.5% deviation from theoretical C, H, N values.

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 (Acylation-Amidation) | Route 2 (Cyclization-Amidation) |

|---|---|---|

| Total Yield | 40–58% | 42–58% |

| Reaction Time | 16–20 hours | 24–30 hours |

| Purification Complexity | Moderate (column chromatography) | High (distillation, recrystallization) |

| Scalability | Suitable for gram-scale | Limited to <100 mg batches |

Route 1 offers better reproducibility for lab-scale synthesis, while Route 2 is preferable for accessing thiophene intermediates with diverse substitutions.

Industrial Applications and Process Considerations

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can yield/purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and furan intermediates. For example, coupling thiophene-2-carbonyl chloride with a furan-containing precursor under reflux in acetonitrile (1 hour, 80–90°C) achieves intermediate formation. Subsequent steps may include alkylation or amidation, with strict control of reaction parameters (e.g., solvent polarity, temperature gradients) to minimize side products . Yield optimization often requires chromatographic purification (e.g., silica gel chromatography) and characterization via NMR to confirm intermediate integrity .

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and confirms substituent positions on thiophene/furan rings. For example, aromatic protons in thiophene resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.2–7.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~395.1 g/mol) and detects isotopic patterns for sulfur atoms .

- X-ray Crystallography: Resolves 3D conformation and dihedral angles between aromatic rings, critical for understanding bioactivity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-furan scaffold?

Methodological Answer:

- Structural Modifications: Systematically alter substituents (e.g., electron-withdrawing groups on thiophene) and assess bioactivity changes. For example, replacing the thiophene-2-carbonyl group with a furan-3-carbonyl moiety may reduce cytotoxicity .

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Compare binding affinities of analogs to identify key pharmacophores .

Advanced: How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times. Variability in IC50 values may arise from differences in metabolic activity across cell types .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that influence toxicity. For instance, nitro-reduction of aromatic groups may generate genotoxic intermediates .

Methodological: How to assess metabolic stability using in vitro models?

Methodological Answer:

- Hepatocyte Incubations: Incubate the compound with primary hepatocytes (human/rat) and monitor depletion over time via LC-MS. Calculate intrinsic clearance (Clint) using the formula:

. - CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to test for enzyme inhibition, a key factor in drug-drug interactions .

Advanced: What computational methods predict binding affinities to target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) .

- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize synthesis targets. For example, FEP may reveal that a methyl group at the furan-3 position improves affinity by 2.3 kcal/mol .

Basic: What are common side reactions during synthesis, and how to mitigate them?

Methodological Answer:

- Oxidation of Thiophene: Thiophene rings may oxidize under acidic conditions. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to stabilize intermediates .

- Amide Hydrolysis: The carboxamide group is prone to hydrolysis in aqueous media. Employ anhydrous solvents (e.g., DMF) and low temperatures (<0°C) during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.